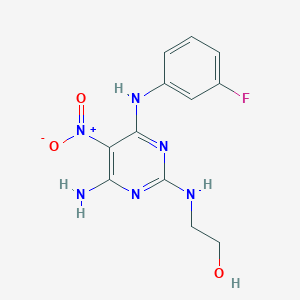

2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol

説明

2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with amino, nitro, and fluorophenyl groups

特性

IUPAC Name |

2-[[4-amino-6-(3-fluoroanilino)-5-nitropyrimidin-2-yl]amino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN6O3/c13-7-2-1-3-8(6-7)16-11-9(19(21)22)10(14)17-12(18-11)15-4-5-20/h1-3,6,20H,4-5H2,(H4,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQAUEGZPOLTGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol typically involves multi-step organic reactions

Pyrimidine Core Formation: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Amination: The amino groups are introduced via nucleophilic substitution reactions, often using ammonia or primary amines.

Fluorophenyl Substitution: The fluorophenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like crystallization or chromatography.

化学反応の分析

Pyrimidine Ring Functionalization

Nitration of Pyrimidine

The pyrimidine core is nitrated to introduce the nitro group at the 5-position. This step is critical for directing subsequent substitutions. Nitration often employs nitrating agents like HNO₃ under controlled conditions (e.g., acidic or basic environments).

Amine Group Substitutions

After nitration, amino groups are introduced at the 4- and 6-positions:

-

The 4-amino group is typically formed via nucleophilic substitution or direct amination.

-

The 6-((3-fluorophenyl)amino) group involves coupling reactions, such as reductive amination or amide bond formation, to attach the 3-fluorophenyl moiety .

Ethanolamine Moiety Formation

The ethanolamine group is introduced via nucleophilic substitution or amine coupling to the pyrimidine ring. This step ensures the compound’s solubility and potential biological interactions. Similar approaches are observed in the synthesis of related amino alcohols, including epoxide aminolysis methods .

Functional Group Formation Methods

| Functional Group | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| Nitro Group (5-position) | Nitration | HNO₃, H₂SO₄ | Acidic conditions, controlled temp. |

| 4-Amino Group | Nucleophilic substitution | Ammonia, NH₃ derivatives | Basic or neutral conditions |

| 6-((3-fluorophenyl)amino) | Reductive amination | 3-Fluoroaniline, reducing agents | H₂ catalysts (e.g., H₂, Pd/C) |

| Ethanolamine | Amine coupling | Ethanolamine, coupling agents | Room temperature or reflux |

Reaction Conditions and Reagents

The choice of reagents and reaction conditions is optimized for selectivity and yield:

-

Nitration : Conducted in acidic media (e.g., H₂SO₄) to activate the pyrimidine ring.

-

Amination : Reductive amination for the 3-fluorophenyl group ensures regioselectivity.

-

Ethanolamine Formation : Solvents like ethanol or DMF are used to facilitate coupling reactions .

Research Findings and Implications

科学的研究の応用

Pharmaceutical Intermediate

The compound serves as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors. Its unique structure allows for modifications that can enhance drug efficacy. Research has indicated its potential use in developing inhibitors for various biological targets, including kinases and other enzymes involved in disease pathways.

Anticancer Activity

Recent studies have evaluated the anticancer properties of 2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol. In vitro assays have shown that it exhibits significant cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent. For instance, it was tested against human tumor cell lines and demonstrated a mean growth inhibition rate of over 50% in certain cases .

Cellular Mechanisms

The compound has been utilized to explore its effects on cellular processes, including apoptosis and cell cycle regulation. Studies have shown that it can modulate signaling pathways involved in cell survival and proliferation, suggesting its role as a therapeutic agent in cancer treatment.

Chemical Biology

In chemical biology, 2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol is used to investigate interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins allows researchers to study the structural dynamics of these interactions, which is crucial for drug design.

Agrochemicals

The compound's unique chemical properties make it a candidate for developing agrochemicals. Its ability to interact with biological systems can be exploited to create effective herbicides or pesticides that target specific pathways in pests without affecting non-target organisms.

Case Study 1: Anticancer Efficacy

In a study conducted by the National Cancer Institute, 2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol was evaluated for its anticancer activity across multiple cell lines. The results indicated that the compound exhibited significant growth inhibition rates, particularly against breast and lung cancer cell lines, highlighting its potential as a lead compound for further development .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action of this compound in inducing apoptosis in cancer cells. It was found to activate caspase pathways, leading to programmed cell death, which is a critical mechanism for cancer therapy .

作用機序

The mechanism by which 2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting downstream signaling pathways and cellular functions.

類似化合物との比較

Similar Compounds

2-((4-Amino-6-((3-chlorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol: Similar structure but with a chlorine atom instead of fluorine.

2-((4-Amino-6-((3-bromophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol: Contains a bromine atom instead of fluorine.

2-((4-Amino-6-((3-methylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol: Features a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its binding affinity and specificity for certain biological targets compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of 2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

The compound 2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a pyrimidine core substituted with amino groups and a fluorophenyl moiety. This unique arrangement is believed to influence its biological activity significantly.

Research indicates that compounds similar to 2-((4-Amino-6-((3-fluorophenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol may act as inhibitors of various enzymes involved in cancer progression and cell signaling pathways. Specifically, they have been studied for their effects on:

- Lysine Demethylases (LSDs) : These enzymes are implicated in the regulation of gene expression and cancer stem cell (CSC) maintenance. Inhibition of LSDs can lead to reduced viability and proliferation of CSCs .

- Protein Kinase C Theta (PKC-Θ) : This kinase is overexpressed in certain cancers and plays a role in cell survival and proliferation. Inhibitors targeting PKC-Θ have shown promise in enhancing the efficacy of existing chemotherapeutic agents .

Table 1: Summary of Biological Activities

| Activity | IC50 Value (nM) | Target |

|---|---|---|

| Inhibition of LSD1 | <10 | Lysine Demethylase |

| Inhibition of PKC-Θ | <50 | Protein Kinase C Theta |

| Antiproliferative Activity | Variable | Cancer Stem Cells |

Structure-Activity Relationship (SAR)

The biological activity of the compound has been linked to specific structural features:

- Amino Group Substitutions : Variations in the amino group positions can significantly alter potency against targeted enzymes.

- Fluorophenyl Moiety : The presence of fluorine enhances lipophilicity, improving membrane permeability and bioavailability.

- Nitro Group : The nitro substitution is crucial for maintaining the compound's interaction with biological targets.

Table 2: SAR Analysis

| Substituent | Effect on Activity |

|---|---|

| 3-Fluorophenyl | Increased potency against PKC-Θ |

| Nitro Group | Essential for enzyme inhibition |

| Amino Group Position | Critical for binding affinity |

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Cancer Models : In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines, particularly those overexpressing PKC-Θ and LSDs .

- Combination Therapies : Research has shown that when used in conjunction with traditional chemotherapeutics, this compound enhances overall treatment efficacy, suggesting its potential as an adjuvant therapy .

- Animal Studies : Animal models have indicated promising results in reducing tumor size when administered alongside established cancer treatments, supporting further investigation into its clinical applicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。